Home > Products > Screening Compounds P101787 > 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol - 90874-84-3

5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol

Catalog Number: EVT-2997043
CAS Number: 90874-84-3
Molecular Formula: C10H13NO
Molecular Weight: 163.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reductive Amination: This method utilizes a carbonyl compound (e.g., ketone) and an amine in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. [, ]
  • Mannich Reaction: This reaction involves an amine, formaldehyde, and a compound with an active hydrogen atom (e.g., ketone, phenol) to form Mannich bases. [, ]
  • Nucleophilic Substitution: This method exploits the reactivity of halogens or other leaving groups on the aromatic ring towards nucleophilic attack by amines. [, ]
  • Cyclization Reactions: These reactions involve forming the tetrahydronaphthalene ring system from acyclic precursors, often employing condensation reactions. [, ]
Mechanism of Action

The provided literature focuses on the biological activity of analogous compounds, particularly their interaction with dopamine receptors and serotonin receptors. [, , , , , ]

Physical and Chemical Properties Analysis
  • Appearance: It's likely a white to off-white solid under standard conditions, similar to related compounds. [, ]
Applications
  • Medicinal Chemistry: As a starting point for developing novel therapeutic agents targeting dopamine or serotonin receptors. [, , , , , ]

trans-6-Hydroxy-2-(1-methyl-3-phenylpropyl)amino-1,2,3,4-tetrahydronaphthalen-1-ol (8a)

  • Compound Description: This compound was synthesized as a potential cardiovascular agent and investigated for its vasodilating activity in anesthetized dogs and β-blocking activity using isolated guinea pig atrial preparations. []
  • Relevance: This compound shares the core structure of 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol with an additional (1-methyl-3-phenylpropyl)amino substituent at the 2-position and a hydroxyl group at the 6-position. []

trans-6-Hydroxy-2-(1-methyl-2-phenoxyethyl)amino-1,2,3,4-tetrahydronaphthalen-1-ol (8b)

  • Compound Description: Similar to 8a, this compound was synthesized as a potential cardiovascular agent and its vasodilating and β-blocking activities were assessed. []
  • Relevance: This compound is structurally analogous to 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol with a (1-methyl-2-phenoxyethyl)amino group at the 2-position and a hydroxyl group at the 6-position. []

trans-1,6-Dihydroxy-2-(1-methyl-3-phenylpropyl)amino-1,2,3,4-tetrahydronaphthalene-5-carboxamide (9a)

  • Compound Description: This compound, synthesized as a potential cardiovascular agent, underwent evaluation for its vasodilating and β-blocking activities. []
  • Relevance: This compound exhibits structural resemblance to 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol, featuring a (1-methyl-3-phenylpropyl)amino group at the 2-position, a carboxamide group at the 5-position, and hydroxyl groups at the 1- and 6-positions. []

2-(N-Substituted amino)-6-alkoxy-1,2,3,4-tetrahydronaphthalen-1-ols (10-31)

  • Compound Description: This series of compounds was synthesized from 3,4-dihydro-1(2H)-naphthalenone derivatives and explored for their vasodilating and β-blocking activities. []
  • Relevance: These compounds share the core structure of 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol with variations in the N-substituent at the 2-position and an alkoxy group at the 6-position. []

4-[7'-Bromo (and trifluoromethyl)-1',5'-naphthyridin-4'-yl-amino]-5,6,7,8-tetrahydronaphthalen-1-ols and their Mono-Mannich Bases

  • Compound Description: This series, including various Mannich base derivatives, was investigated for antimalarial activity against Plasmodium falciparum in vitro and Plasmodium vinckei vinckei in vivo. The 7-bromo derivatives exhibited greater potency than the 7-trifluoromethyl counterparts. [, ]
  • Relevance: These compounds incorporate the 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol structure with a [7'-bromo (and trifluoromethyl)-1',5'-naphthyridin-4'-yl-amino] substituent at the 4-position and various Mannich base substitutions at the 2-position. [, ]

(S)-6-((2-(4-Phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol and its Analogs

  • Compound Description: This group of compounds, encompassing numerous structural analogs, was studied for their dopamine D2 and D3 receptor activity. The research aimed to understand structural features influencing D3 selectivity over D2. []
  • Relevance: These compounds share the basic 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol framework, modified with a [(2-(4-phenylpiperazin-1-yl)ethyl)(propyl)amino] group at the 6-position and further variations in their structures. []

7-{[2-(4-Phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol and its Heterocyclic Bioisosteric Analogues

  • Compound Description: This series of compounds aimed to improve upon the previously mentioned aminotetralin-piperazine hybrids by exploring heterocyclic bioisosteric substitutions. The study investigated their binding affinity and selectivity for dopamine D2 and D3 receptors. []
  • Relevance: These compounds represent modifications of the 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol scaffold, featuring a {[2-(4-Phenyl-piperazin-1-yl)ethyl]propylamino} group at the 7-position and various heterocyclic replacements within the structure. []

Properties

CAS Number

90874-84-3

Product Name

5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol

IUPAC Name

5-amino-5,6,7,8-tetrahydronaphthalen-1-ol

Molecular Formula

C10H13NO

Molecular Weight

163.22

InChI

InChI=1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2

InChI Key

JGBIMURCUPHILK-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C(=CC=C2)O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.